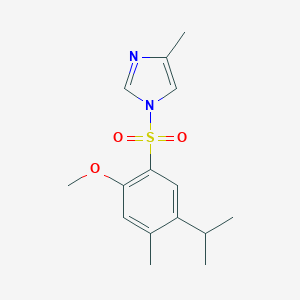
N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 264.3 g/mol. In
Applications De Recherche Scientifique
N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of photovoltaics, where N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is used as a hole-transporting material in perovskite solar cells. N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide has also been investigated for its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is not fully understood. However, it is believed that N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide acts as a hole-transporting material by facilitating the movement of positive charges within the material. This allows for efficient charge transport and enhances the performance of the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide. However, studies have shown that N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is relatively non-toxic and does not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is its high thermal stability, which makes it an ideal material for use in high-temperature applications. Additionally, N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide. One area of interest is in the development of more efficient and stable perovskite solar cells using N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide as a hole-transporting material. Additionally, N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide could be investigated for its potential applications in other areas of science, such as catalysis and optoelectronics. Further research is also needed to fully understand the mechanism of action of N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide and its potential effects on living organisms.
Conclusion:
In conclusion, N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is a promising chemical compound with potential applications in various fields of science. Its high thermal stability, ease of synthesis, and relatively non-toxic nature make it an attractive material for use in lab experiments. Further research is needed to fully understand the mechanism of action of N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide and its potential applications in different areas of science.
Méthodes De Synthèse
N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide can be synthesized through the reaction of N-phenylbenzotriazole with methyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or N,N-dimethylformamide. The resulting product is then purified through recrystallization or chromatography.
Propriétés
Formule moléculaire |
C14H12N4O |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-methyl-N-phenylbenzotriazole-1-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-17(11-7-3-2-4-8-11)14(19)18-13-10-6-5-9-12(13)15-16-18/h2-10H,1H3 |
Clé InChI |
XIKOHXZWEOZSKC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3N=N2 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)






